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Compound of Interest

Compound Name:
6-(hydroxymethyl)-2H-benzo[b]

[1,4]oxazin-3(4H)-one

Cat. No.: B1320030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone derivatives have emerged as a versatile scaffold in medicinal chemistry,

exhibiting a wide range of biological activities. Understanding their pharmacokinetic (PK)

properties—how they are absorbed, distributed, metabolized, and excreted (ADME)—is crucial

for their development as therapeutic agents. This guide provides a comparative overview of the

pharmacokinetic profiles of several benzoxazinone derivatives, supported by available

experimental and in silico data.

Overview of Benzoxazinone Derivatives
Benzoxazinones are a class of heterocyclic compounds that have garnered significant attention

for their potential as anticancer, anti-inflammatory, antimicrobial, and antiplatelet agents, among

other therapeutic applications. The pharmacokinetic behavior of these derivatives can vary

significantly based on their substitution patterns, which influence their physicochemical

properties such as solubility, lipophilicity, and metabolic stability.

Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic data for selected benzoxazinone

derivatives. It is important to note that comprehensive, directly comparable in vivo data is not

available for all compounds in the public domain. This comparison is based on a combination of

in vivo experimental data and in silico predictions.
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In Vivo Pharmacokinetic Parameters
BTZ-043 is a potent anti-tuberculosis agent and is the most extensively studied derivative in

terms of pharmacokinetics.

Comp
ound

Specie
s

Dose
&
Route

Cmax
(ng/mL
)

Tmax
(h)

AUC
(ng·h/
mL)

t1/2 (h)
Bioava
ilabilit
y (%)

Refere
nce

BTZ-

043

Mice

(BALB/

c)

25

mg/kg

(oral,

neat

drug)

130 2 520 ~1-2 - [1]

BTZ-

043

(ADN)

Mice

(BALB/

c)

25

mg/kg

(oral)

1,040 4 4,160 ~1-2

8-fold

higher

than

neat

drug

[1]

BTZ-

043

(ADN)

Mice

(BALB/

c)

2.5

mg/kg

(intrana

sal)

2,340 0.25 2,340 ~1-2

18-fold

higher

than

oral

neat

drug

(dose-

normali

zed)

[1]

BTZ-

043

Guinea

Pigs

400

mg/kg

(oral,

multi-

dose)

1,331

(Day 8,

1h post-

dose)

1 - - - [2]

ADN: Amorphous Drug Nanoparticles

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK557744/
https://www.ncbi.nlm.nih.gov/books/NBK557744/
https://www.ncbi.nlm.nih.gov/books/NBK557744/
https://pubmed.ncbi.nlm.nih.gov/15499188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1320030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For other promising benzoxazinone derivatives, detailed in vivo pharmacokinetic data is less

accessible in the literature. However, qualitative descriptions and in silico predictions provide

some insights.

Compound
Stated
Pharmacokinet
ic Profile

Data Type
Therapeutic
Target

Reference

(S)-1y

Showed

acceptable

pharmacokinetic

profiles after oral

dosing in mice.

Qualitative (from

abstract)

Long-chain fatty

acid elongase 6

(ELOVL6)

[3]

DRF-2519

Has an improved

pharmacokinetic

profile.

Qualitative (from

review)
PPAR agonist [4]

In Silico ADME Predictions
For some derivatives, pharmacokinetic properties have been predicted using computational

models. These predictions are useful for early-stage drug discovery but require experimental

validation.
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Compound
Predicted
Property

Value
Computational
Tool

Reference

BZ1 (2-phenyl-

3,1-benzoxazine-

4-one)

Human Intestinal

Absorption
High pkCSM [5]

BZ2 (2-(4′-

chlorophenyl)-3,1

-benzoxazin-4-

one)

Human Intestinal

Absorption
High pkCSM [5]

Rog014
Gastrointestinal

Absorption
Can be absorbed

ADME

methodology
[6]

Rog014

Blood-Brain

Barrier

Penetration

Can penetrate
ADME

methodology
[6]

Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of pharmacokinetic

studies. Below are the protocols for the in vivo studies of BTZ-043.

In Vivo Pharmacokinetic Study of BTZ-043 in Mice
Test System: Healthy female BALB/c mice.

Formulations:

Neat BTZ-043 suspended in a vehicle suitable for oral gavage.

BTZ-043 as amorphous drug nanoparticles (ADN) for oral and intranasal administration.

Dosing:

Oral: 25 mg/kg of neat BTZ-043 or BTZ-043 ADN.

Intranasal: 2.5 mg/kg of BTZ-043 ADN.
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Sample Collection: Blood samples were collected at various time points post-administration.

Plasma was separated for analysis.

Analytical Method: BTZ-043 concentrations in plasma were quantified using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key

pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

In Vivo Pharmacokinetic Study of BTZ-043 in Guinea
Pigs

Test System: Female guinea pigs.

Dosing Regimen: Oral administration of 400 mg/kg BTZ-043 daily for 8 consecutive days.

Sample Collection: Plasma samples were collected at 1, 2, 4, 8, and 24 hours after the first

dose and on the last day of treatment.

Analytical Method: Concentrations of BTZ-043 and its metabolites (M0 and M1) were

determined by a validated analytical method (likely LC-MS/MS).

Pharmacokinetic Analysis: Plasma concentration-time profiles were generated to assess the

drug's accumulation and steady-state levels.

Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate fundamental

pharmacokinetic processes and experimental workflows.
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Figure 1: The four key stages of pharmacokinetics (ADME).
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Figure 2: A typical experimental workflow for in vivo pharmacokinetic studies.
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Figure 3: Mechanism of action of BTZ-043 in Mycobacterium tuberculosis.

Conclusion
This guide provides a comparative overview of the pharmacokinetic properties of several

benzoxazinone derivatives. The available data, particularly for BTZ-043, highlights the

importance of formulation in improving oral bioavailability. The qualitative and in silico data for

other derivatives offer preliminary insights that need to be substantiated by further in vivo

studies. For researchers in drug development, this compilation underscores the need for

comprehensive pharmacokinetic profiling to advance promising benzoxazinone candidates

toward clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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